![molecular formula C17H17NO3S B5677378 N-(4-methoxyphenyl)-4-(3-thietanyloxy)benzamide](/img/structure/B5677378.png)
N-(4-methoxyphenyl)-4-(3-thietanyloxy)benzamide
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Overview
Description
"N-(4-methoxyphenyl)-4-(3-thietanyloxy)benzamide" is a chemical compound with potential applications in various scientific areas. Its unique structure, characterized by the presence of a methoxyphenyl group and a thietanyloxy benzamide moiety, suggests a capacity for diverse chemical reactions and interactions, making it a subject of interest in organic synthesis and material science.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, highlighting the intricate processes required to achieve specific molecular architectures. For example, compounds with methoxyphenyl and benzamide groups have been synthesized through methods like reductive cyclization and condensation reactions, demonstrating the technical proficiency needed to create such molecules (Bhaskar et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds is conducted using techniques like X-ray diffraction and DFT calculations, providing insights into their geometrical parameters and electronic properties. For instance, studies on benzamide derivatives have utilized X-ray single crystal diffraction and quantum chemical computation to analyze their molecular geometry and vibrational frequencies, shedding light on their structural characteristics (Demir et al., 2015).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(thietan-3-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-20-14-8-4-13(5-9-14)18-17(19)12-2-6-15(7-3-12)21-16-10-22-11-16/h2-9,16H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREQIKKEDSPJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(thietan-3-yloxy)benzamide |
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